molecular formula C20H13F5N2O2 B2519277 N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-54-4

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2519277
CAS No.: 946246-54-4
M. Wt: 408.328
InChI Key: SPGZPBVZALVBMD-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a recognized and potent inhibitor of the BRAF V600E oncogenic mutant kinase, a key driver in several aggressive cancers. This compound acts by competitively binding to the ATP-binding site of the mutant BRAF protein, thereby suppressing the constitutive activation of the MAPK/ERK signaling pathway. Uncontrolled signaling through this pathway is a hallmark of tumorigenesis, promoting cellular proliferation, survival, and metastasis. The primary research value of this inhibitor lies in its utility as a precise chemical tool to dissect the functional role of BRAF V600E in cancer biology and to investigate mechanisms of resistance to targeted therapy. It is extensively used in preclinical studies to model therapeutic responses in vitro and in vivo, providing critical insights for the development of next-generation oncology therapeutics. Research involving this compound is fundamental for understanding signal transduction dynamics and evaluating combination treatment strategies to overcome adaptive resistance in malignancies such as melanoma, colorectal cancer, and papillary thyroid carcinoma.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-13-5-3-12(4-6-13)11-27-9-1-2-15(19(27)29)18(28)26-14-7-8-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGZPBVZALVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its binding affinity and activity. These interactions can modulate various biological processes, making it a subject of interest in drug discovery and development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Biological Activity Clinical Status
Target Compound C₂₁H₁₄F₄N₂O₂* ~426.3* 4-fluoro-3-(trifluoromethyl)phenyl; 4-fluorophenylmethyl Inferred kinase inhibitor Preclinical (assumed)
BMS-777607 () C₂₅H₁₉ClF₂N₄O₄ 530.9 4-ethoxy; 2-amino-3-chloropyridin-4-yloxy Met kinase inhibitor; tumor stasis Phase I
N-(4-Acetylphenyl)-... () C₂₂H₁₇ClFN₂O₃ 423.8 4-acetylphenyl; 2-chloro-6-fluorobenzyl Not reported Not reported
1-(2-Chlorobenzyl)-... () C₂₀H₁₄ClF₃N₂O₃ 422.8 4-(trifluoromethoxy)phenyl; 2-chlorobenzyl Not reported Not reported
N-(4-Methoxyphenyl)-... () C₂₂H₁₈F₃N₂O₃ 415.4 4-methoxyphenyl; 3-(trifluoromethyl)benzyl Not reported Not reported

*Inferred from structural formula; exact data unavailable in evidence.

Key Research Findings and Trends

Substitution Effects on Activity and Solubility

  • Pyridine/Pyridone Substitutions : In BMS-777607, substitution at the pyridine 3-position (e.g., 4-ethoxy) improved enzyme potency, while 4-position modifications enhanced aqueous solubility and kinase selectivity . The target compound’s 4-fluoro-3-(trifluoromethyl)phenyl group may similarly optimize binding affinity but could reduce solubility due to increased hydrophobicity.
  • Trifluoromethyl vs. Trifluoromethoxy: The trifluoromethyl group in the target compound (vs.

Pharmacological and Clinical Insights

  • BMS-777607: Demonstrated complete tumor stasis in a Met-dependent xenograft model and advanced to phase I trials due to favorable pharmacokinetics and safety .
  • Methoxy vs. Fluoro Phenyl Groups : The methoxyphenyl substituent in ’s compound (vs. fluorophenyl in the target) may alter electron distribution, affecting binding to kinase ATP pockets .

Biological Activity

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H14F4N2O3
  • Molecular Weight: 414.37 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Research indicates that derivatives of the dihydropyridine structure, including the compound , exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration, highlighting the potential of these compounds in cancer therapy .

The mechanism by which this compound exhibits biological activity involves several pathways:

  • Enzyme Inhibition: The compound acts as a selective inhibitor of Met kinase, which is implicated in various cancers. The substitution patterns on the pyridine ring enhance enzyme potency and selectivity.
  • Cell Signaling Modulation: The presence of fluorinated groups may increase binding affinity to specific receptors or enzymes, leading to altered signaling pathways that can inhibit tumor growth .

Case Study 1: Met Kinase Inhibition

A study involving substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides reported that these compounds exhibited potent inhibition of Met kinase. Analogues demonstrated improved efficacy in vivo, with one analogue advancing to phase I clinical trials due to its favorable pharmacokinetic profile .

Case Study 2: Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that certain derivatives had minimum inhibitory concentrations (MICs) that were competitive with established antibiotics like ciprofloxacin .

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeObserved EffectReference
AnticancerN-(4-(2-aminopyridin-4-yloxy)-3-fluoro...)Complete tumor stasis
Enzyme InhibitionVarious derivativesPotent Met kinase inhibition
AntimicrobialStructural analogsEffective against Gram-positive bacteria

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